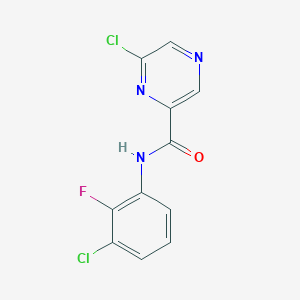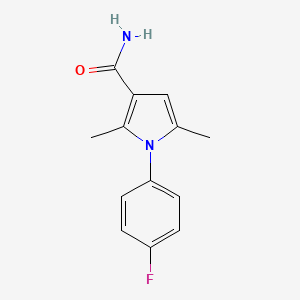![molecular formula C18H21NOS B10798384 1'-Benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798384.png)
1'-Benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
OSM-S-209 is produced recombinantly in Escherichia coli. The human OSM gene encodes a 252 amino acid polypeptide, which includes a 25 amino acid signal sequence for secretion and a 227 precursor protein. Proteolytic processing of this precursor removes an 18 amino acid C-terminal peptide, generating the mature OSM form . The recombinant human OSM 209 amino acids is a single, non-glycosylated polypeptide chain containing 209 amino acids and having a molecular mass of 23.9 kilodaltons .
Industrial Production Methods
The recombinant production of OSM-S-209 involves the expression of the human OSM gene in Escherichia coli, followed by purification using proprietary chromatographic techniques. The lyophilized product is then reconstituted in sterile water and further diluted to other aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
OSM-S-209 undergoes various biochemical reactions, primarily involving its interaction with specific receptors and subsequent signaling pathways. It can exert both stimulatory and inhibitory effects on cell proliferation .
Common Reagents and Conditions
The production and purification of OSM-S-209 involve reagents such as phosphate-buffered saline (PBS) and trehalose for better recovery. The lyophilized product is reconstituted in sterile water and stored at specific temperatures to maintain stability .
Major Products Formed
The major product formed from the recombinant production of OSM-S-209 is the mature OSM form, which is a 23.9 kilodalton protein containing 209 amino acid residues .
Scientific Research Applications
OSM-S-209 has a wide range of scientific research applications, including:
Chemistry: Used as a growth regulator in various biochemical assays.
Biology: Plays a role in the regulation of neurogenesis, osteogenesis, and hematopoiesis.
Industry: Utilized in the production of recombinant proteins for research purposes.
Mechanism of Action
OSM-S-209 exerts its effects by binding to specific receptors, including the OSM receptor and the leukemia inhibitory factor receptor. This binding activates various signaling pathways, such as the extracellular signal-regulated kinase and autophagy signaling pathways, which regulate cell proliferation, differentiation, and cytokine production . OSM-S-209 also plays a role in the regulation of bone mass and hematopoietic stem cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Leukemia Inhibitory Factor: Shares structural and functional characteristics with OSM-S-209 and is involved in similar biological processes.
Granulocyte Colony-Stimulating Factor: Another member of the cytokine family with overlapping functions in cytokine production and cell proliferation regulation.
Uniqueness
OSM-S-209 is unique in its dual regulatory role in both the skeletal and hematopoietic systems. It has distinct molecular targets and pathways, such as the OSM receptor and leukemia inhibitory factor receptor, which contribute to its specific biological effects .
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1'-benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |
InChI |
InChI=1S/C18H21NOS/c1-2-4-15(5-3-1)14-19-10-8-18(9-11-19)16-7-13-21-17(16)6-12-20-18/h1-5,7,13H,6,8-12,14H2 |
InChI Key |
WRPOPKKINJVHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=C1SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798301.png)
![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)

![N-(3-chlorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798342.png)

![N-(3-chloro-2-fluorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798349.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile](/img/structure/B10798351.png)
![1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798360.png)
![1'-[[1-(4-Fluorophenyl)-2,5-dimethyl-pyrrol-3-yl]methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798363.png)
![1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
![1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798368.png)
![Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone](/img/structure/B10798387.png)
